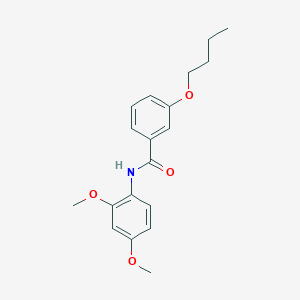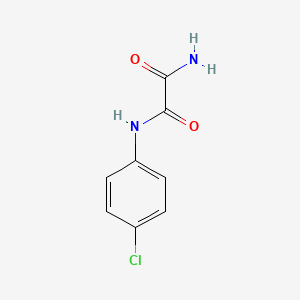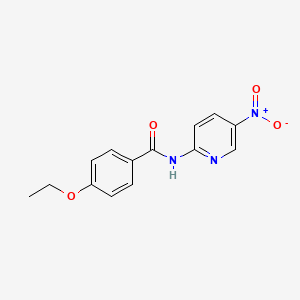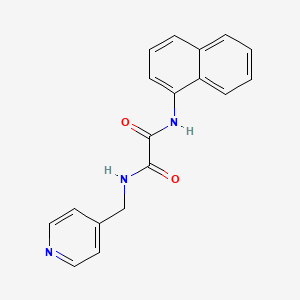
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, also known as DHIPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol is not well understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression and DNA replication. 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has also been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the suppression of viral replication. 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has also been shown to have antioxidant properties and to protect cells against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has several advantages for lab experiments, including its ease of synthesis, its stability, and its versatility as a building block for the synthesis of various functional materials. However, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the exploration of its potential applications in various fields, including drug discovery, material science, and organic synthesis. Additionally, the development of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol-based fluorescent sensors and molecular switches could have significant implications for the development of new diagnostic tools and therapeutic agents.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol involves the reaction of indole-3-acetaldehyde with D-glucose in the presence of a catalytic amount of hydrochloric acid. The reaction proceeds through a cascade process, leading to the formation of 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol. The yield of the reaction can be further increased by using a solvent system that promotes the reaction and by optimizing the reaction conditions.
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In material science, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been used as a building block for the synthesis of various functional materials, including fluorescent sensors and molecular switches. In organic synthesis, 2-(2,3-dihydro-1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been used as a chiral ligand for asymmetric catalysis.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-10-7-18-13(12(17)11(10)16)14-6-5-8-3-1-2-4-9(8)14/h1-4,10-13,15-17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONXTAXWONNPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3C(C(C(CO3)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroindol-1-yl)oxane-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)

![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)

![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)
![ethyl 2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)


![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)

![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4942239.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)